molecular formula C7H6N3O3+ B1210940 2-Methoxy-4-nitrobenzenediazonium CAS No. 27761-26-8

2-Methoxy-4-nitrobenzenediazonium

Cat. No. B1210940
CAS RN: 27761-26-8
M. Wt: 180.14 g/mol
InChI Key: QCONCWPZAHEPSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methoxy-4-nitrobenzenediazonium derivatives often involves the diazotization of aromatic amines, followed by the introduction of methoxy and nitro groups into the benzene ring. Hall and Howey (1984) discussed the initiation of cationic polymerization by nitro-substituted aromatic diazonium ions, highlighting the effectiveness of p-nitrobenzenediazonium tetrafluoroborate, a related compound, in polymerization processes (Hall & Howey, 1984).

Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-nitrobenzenediazonium compounds features an aromatic benzene ring substituted with methoxy and nitro groups. This configuration imparts unique electronic properties, affecting its reactivity and interaction with other molecules. Ebert et al. (2012) provided insights into the molecular structure of similar indazole derivatives, emphasizing the impact of substituents on molecular geometry and stability (Ebert, Köckerling, & Mamat, 2012).

Chemical Reactions and Properties

2-Methoxy-4-nitrobenzenediazonium participates in a variety of chemical reactions, including azo coupling, nucleophilic substitution, and polymerization. These reactions are crucial for synthesizing functional polymers and other complex organic molecules. For example, Micheletti et al. (2017) explored azo coupling reactions with hydroxy and methoxy benzene derivatives, illustrating the compound's versatility in forming diverse chemical structures (Micheletti et al., 2017).

Physical Properties Analysis

The physical properties of 2-Methoxy-4-nitrobenzenediazonium, such as solubility, melting point, and crystalline structure, are influenced by its molecular configuration. These properties are essential for determining its applicability in different chemical processes and material synthesis. The work by Fun et al. (1997) on methoxybenzene derivatives sheds light on how substituents affect the compound's physical characteristics, including crystalline formation and hydrogen bonding patterns (Fun et al., 1997).

Chemical Properties Analysis

The chemical properties of 2-Methoxy-4-nitrobenzenediazonium, such as reactivity towards nucleophiles, electrophiles, and its role in initiating polymerization, are central to its utility in organic synthesis and material science. The study by Pandurangappa and Ramakrishnappa (2006) on the voltammetric characterization of derivatized carbon powder with 2-methoxy-4-nitrophenyl groups demonstrates the compound's potential in modifying material surfaces for electrochemical applications (Pandurangappa & Ramakrishnappa, 2006).

Scientific Research Applications

1. Electrochemical Characterization

Malingappa Pandurangappa and T. Ramakrishnappa (2006) explored the electrochemical behavior of carbon powder functionalized with 2-methoxy-4-nitrophenyl groups, achieved through the reduction of 2-methoxy-4-nitrobenzenediazonium. This research highlights an inexpensive method to modify carbon particle surfaces, with potential applications in electrochemistry and materials science (Pandurangappa & Ramakrishnappa, 2006).

2. Functional Polymers

F. Xi, W. Basset, and O. Vogl (1984) synthesized new compounds through reactions involving 4-methoxy-2-nitrobenzenediazonium chloride. Their study contributes to the field of polymer chemistry, particularly in creating functional polymers with specific properties (Xi, Basset, & Vogl, 1984).

3. Azo Coupling Reactions

Research by J. Ronaldson (1981) demonstrated azo coupling reactions using p-nitrobenzenediazonium chloride with guaiacol (2-methoxyphenol). These reactions are significant in organic chemistry, particularly in synthesizing azo compounds, which have wide-ranging applications including dyes and pigments (Ronaldson, 1981).

4. Kinetics of Azo Coupling Reactions

C. Boga et al. (2002) conducted kinetic investigations of azo coupling reactions involving 4-methoxy- and 4-nitrobenzenediazonium. Understanding these reaction kinetics can inform the synthesis of azo dyes and related compounds (Boga et al., 2002).

5. Photoreagents for Protein Crosslinking

P. Jelenc, C. Cantor, and S. Simon (1978) identified 4-nitrophenyl ethers, including derivatives of 2-methoxy-4-nitrophenyl, as effective photoreagents for protein crosslinking and affinity labeling in biological studies (Jelenc, Cantor, & Simon, 1978).

Safety And Hazards

While specific safety and hazards information for 2-Methoxy-4-nitrobenzenediazonium is not available in the search results, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding inhalation or ingestion, and wearing appropriate personal protective equipment .

properties

IUPAC Name

2-methoxy-4-nitrobenzenediazonium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N3O3/c1-13-7-4-5(10(11)12)2-3-6(7)9-8/h2-4H,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCONCWPZAHEPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N3O3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10872275
Record name Benzenediazonium, 2-methoxy-4-nitro-
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Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-nitrobenzenediazonium

CAS RN

27761-26-8
Record name Fast Red B
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenediazonium, 2-methoxy-4-nitro-
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Record name Benzenediazonium, 2-methoxy-4-nitro-
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Record name Benzenediazonium, 2-methoxy-4-nitro-
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Record name 2-methoxy-4-nitrobenzenediazonium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
T Saeki, EC Son, K Tamao - Bulletin of the Chemical Society of Japan, 2005 - journal.csj.jp
1,3-Diaryltriazenes, prepared from a 2-methoxy-4-nitrobenzenediazonium salt and primary arylamines, exist as “azo-transfer” tautomers in which the 2-methoxy-4-nitrophenyl group is …
Number of citations: 12 www.journal.csj.jp
M Pandurangappa… - … : An International Journal …, 2006 - Wiley Online Library
… -methoxy-4-nitrophenyl groups by the reduction of 2-methoxy-4nitrobenzenediazonium-1,5-… This derivatization is carried out in the presence of 2-methoxy-4-nitrobenzenediazonium 1,5-…
JT Kuethe, KG Childers - Advanced Synthesis & Catalysis, 2008 - Wiley Online Library
The Suzuki–Miyaura cross‐coupling of 2‐nitrodiazonium tetrafluoroborate salts with substituted boronic acids is an effective and efficient means of preparing highly functionalized 2‐…
Number of citations: 93 onlinelibrary.wiley.com
A Scott, CA Hacker, DB Janes - The Journal of Physical Chemistry …, 2008 - ACS Publications
… 4-Nitrobenzenediazonium tetrafluoroborate (97%), 2-methoxy 4-nitrobenzenediazonium tetrafluoroborate (95%), and anhydrous acetonitrile (99.8%) were purchased from Sigma …
Number of citations: 43 pubs.acs.org
ST Gore, RK Mackie, JM Tedder - Journal of the Chemical Society …, 1976 - pubs.rsc.org
… Since then a report, predating our publication, which describes the coupling of 2,3-dimethylindole with 2methoxy-4-nitrobenzenediazonium ions has appeared.6 The coupling occurred …
Number of citations: 10 pubs.rsc.org
F Szurdoki, D Ren, DR Walt - Analytical chemistry, 2000 - ACS Publications
… 2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate (Aldrich's Fast Red B tetrafluoroborate salt, 2j, 95%, 281 mg, 1.0 mmol) was dissolved in water (25 mL) and cooled to 0−4 C. 8-…
Number of citations: 90 pubs.acs.org
A Abul Khier, MM Elhenawee… - E-journal of …, 2008 - downloads.hindawi.com
… 2-Methoxy-4-nitrobenzenediazonium 1,5-naphthalene disulfonate43 (fast red B salt) is a commercially available solid diazonium salt, it was used as a spraying agent for the visual …
Number of citations: 15 downloads.hindawi.com
YT Kong, S Imabayashi, T Kakiuchi - Journal of the American …, 2000 - ACS Publications
… 2-Methoxy-4-nitrobenzenediazonium 1,5-naphthalene disulfonate (Fast Red B) diazonium salt, 1-naphthol, 2-naphthol, 1-naphthylamine (1-NA), and N,N-dimethyl-1-naphthylamine (…
Number of citations: 29 pubs.acs.org
A Scott, DB Janes - Journal of Applied Physics, 2009 - pubs.aip.org
… 4N-benz, and 2-methoxy 4-nitrobenzenediazonium tetrafluoroborate 2MO 4N-benz were purchased from Sigma Aldrich and used without further purification. A custom three-electrode …
Number of citations: 12 pubs.aip.org
D Krstić, T Janković, K Šavikin-Fodulović… - In Vitro Cellular & …, 2003 - Springer
… :methanol ¼ 75:25; development distance, 15 cm; detection, observed in UV 366 nm and successively sprayed with 0.2% Fast Red B Salt (1-amino-2-methoxy-4nitrobenzenediazonium …
Number of citations: 28 link.springer.com

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